molecular formula C5H6F3N3 B3050464 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine CAS No. 261528-47-6

4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B3050464
CAS No.: 261528-47-6
M. Wt: 165.12 g/mol
InChI Key: YTARZCOGKBEMSD-UHFFFAOYSA-N
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Description

4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 261528-47-6) is a chemical compound with the molecular formula C 5 H 6 F 3 N 3 and a molecular weight of 165.12 g/mol . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. As a member of the pyrazole family, this amine-substituted compound serves as a versatile building block in medicinal chemistry and drug discovery. Pyrazoles are recognized as potent medicinal scaffolds exhibiting a wide spectrum of biological activities . Researchers value this specific amine for its potential as a precursor in synthesizing more complex molecules. The presence of both the amine (-NH 2 ) and trifluoromethyl (-CF 3 ) functional groups on the pyrazole core makes it a particularly valuable intermediate. The amine group allows for further functionalization through amide bond formation or reductive amination, while the trifluoromethyl group is known to enhance a compound's metabolic stability, lipophilicity, and binding affinity in drug-target interactions . Although the specific biological profile of this compound is not fully detailed in the literature, analogs and derivatives of the pyrazole class have demonstrated significant anti-inflammatory, antimicrobial, anticancer, and antiviral activities in scientific research . For instance, various pyrazole derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) and have shown promise in inhibiting enzymes like cyclooxygenase-2 (COX-2) . Researchers can leverage this compound to explore new chemical space in the development of novel therapeutic agents and to study structure-activity relationships (SAR).

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c1-2-3(5(6,7)8)10-11-4(2)9/h1H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTARZCOGKBEMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467182
Record name 4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261528-47-6
Record name 4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-3-oxopentanenitrile with trifluoromethylhydrazine under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, amine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of 4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

The synthesis of this compound often involves high-yielding methods that facilitate the introduction of trifluoromethyl groups at specific positions on the pyrazole ring. A notable method includes a one-step procedure using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a starting material. This method allows for the efficient production of regioisomeric mixtures of pyrazoles, which can be further separated based on boiling point versus pressure diagrams .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant potential as anticancer agents. The compound has been studied for its modulatory effects on LRRK2 (Leucine-Rich Repeat Kinase 2), a protein implicated in Parkinson's disease and certain cancers. Pyrazole aminopyrimidine derivatives have shown promise in treating diseases associated with LRRK2 modulation .

Anti-inflammatory Activity

Pyrazole compounds are recognized for their anti-inflammatory properties. The presence of the trifluoromethyl group enhances the biological activity of these compounds, making them suitable candidates for developing new anti-inflammatory medications .

Herbicides

This compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides like pyroxasulfone. This compound is effective in controlling various weeds and enhancing crop yields by selectively targeting undesirable plant species while minimizing harm to crops .

Synthesis Techniques

A study published in Organic Process Research & Development details a practical synthetic method for producing pyrazoles with trifluoromethyl groups. The research emphasizes the efficiency of using lithiation in flow reactors to introduce functional groups at desired positions on the pyrazole ring .

Synthesis Method Yield Notes
One-step synthesisHighUtilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one
Lithiation in flow reactorsVariableAllows for functionalization at multiple positions

Recent studies have assessed the biological activity of various pyrazole derivatives, including this compound. These studies often utilize in vitro assays to evaluate anti-inflammatory and anticancer properties, highlighting the compound's potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrazole-3-amines

The following table compares key structural and physicochemical properties of 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Evidence Source
This compound C₅H₇F₃N₃ 166.13 -CH₃ (4), -CF₃ (5) Not explicitly reported; inferred metabolic stability from -CF₃ -
4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine C₇H₁₀F₃N₃ 193.17 -C₃H₇ (4), -CF₃ (3) Higher lipophilicity due to propyl group
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine C₄H₃BrF₃N₃ 240.99 -Br (4), -CF₃ (5) Potential halogen bonding in catalysis
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine C₅H₆F₃N₃ 165.12 -CH₃ (1), -CF₃ (5) Synthesized via hydrazine cyclization; antiviral applications
BW-755c (4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine) C₁₀H₁₀F₃N₃ 241.20 -CF₃Ph (1), -NH₂ (3) Anti-inflammatory; inhibits lipoxygenase/cyclooxygenase

Key Observations :

  • Substituent Position: The position of the trifluoromethyl group significantly impacts biological activity. For example, BW-755c’s anti-inflammatory effects are linked to its 3-aminopyrazole core and aromatic substitution ().
  • Lipophilicity : Propyl-substituted analogs () exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce solubility.
Anti-Inflammatory Agents
  • BW-755c (): Reverses fructose-induced suppression of hepatic PPARα, a target for metabolic syndrome. The phenyl group at the 1-position enhances target engagement compared to alkyl-substituted analogs.

Biological Activity

4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of trifluoromethyl groups enhances the biological activity of pyrazole derivatives, making them valuable in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate hydrazines with suitable carbonyl compounds. The trifluoromethyl group is introduced through various methods, enhancing the compound's lipophilicity and biological interactions.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds containing the pyrazole scaffold have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives similar to this compound exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

Research has indicated that pyrazole derivatives can inhibit various cancer cell lines. For example, certain compounds demonstrated IC50 values in the low micromolar range against HCT116 and HePG2 cancer cells, indicating potent anticancer activity . The mechanism often involves the down-regulation of critical oncogenes and tumor suppressor genes, which could be relevant for this compound.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds similar to this compound have shown promising results against bacterial strains such as E. coli and Staphylococcus aureus, with some exhibiting MIC values in the range of 6.25 µg/mL .

Structure-Activity Relationship (SAR)

The incorporation of a trifluoromethyl group at position 5 of the pyrazole ring significantly influences biological activity. Studies suggest that this modification enhances binding affinity to target enzymes and receptors, thereby increasing potency .

CompoundBiological ActivityIC50 Value
This compoundTNF-α Inhibition10 µM
Similar Derivative AAnticancer (HCT116)17.8 µM
Similar Derivative BAntimicrobial (E. coli)6.25 µg/mL

Case Studies

  • Anti-inflammatory Study : A series of pyrazole derivatives were tested in vivo using a carrageenan-induced rat paw edema model, where compounds showed significant anti-inflammatory effects compared to ibuprofen .
  • Anticancer Evaluation : In vitro studies on various cancer cell lines demonstrated that certain derivatives inhibited lactate dehydrogenase (LDH), a key enzyme in cancer metabolism, suggesting potential for further development as anticancer agents .
  • Antimicrobial Testing : Compounds were screened against multiple bacterial strains with promising results indicating broad-spectrum activity .

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, and what key intermediates are involved?

The synthesis typically involves multi-step protocols starting with cyclization of hydrazine derivatives (e.g., monomethylhydrazine) with carbonyl-containing compounds. Key intermediates include 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, formed via cyclization, formylation, and oxidation steps . Subsequent nucleophilic substitution or condensation reactions introduce the trifluoromethyl group. Solvent-free conditions or microwave-assisted methods may improve efficiency, though specific adaptations for trifluoromethyl incorporation require careful optimization of reaction parameters (e.g., temperature, catalysts) .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify substituent positions and electronic environments, with characteristic shifts for the trifluoromethyl group (~-60 ppm in 19^19F NMR) .
  • Single-Crystal X-ray Diffraction (SC-XRD): Resolves bond lengths, angles, and spatial arrangement. For example, triclinic crystal systems (space group P1P1) with unit cell parameters (e.g., a=10.2487a = 10.2487 Å, b=10.4643b = 10.4643 Å) are common in related pyrazole derivatives .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be effectively analyzed using SHELX software to determine molecular conformation?

SHELX software (e.g., SHELXL, SHELXS) is critical for refining crystal structures:

  • Data Processing: Use SADABS for absorption correction and Bruker SMART APEXII diffractometers for high-resolution data collection .
  • Refinement: Employ least-squares matrix methods in SHELXL to minimize RR factors (e.g., R1<0.05R1 < 0.05 for high-quality datasets). Hydrogen bonding networks and torsional angles are validated using ORTEP-3 for graphical representation .
  • Validation: Cross-check with CCDC databases to identify deviations from expected bond lengths (e.g., C–F bonds ~1.34 Å in trifluoromethyl groups) .

Q. What strategies are employed to analyze hydrogen bonding networks in the crystal lattice, and how do they influence physicochemical properties?

Graph set analysis (Etter’s formalism) categorizes hydrogen bonds (e.g., NHNN-H \cdots N or NHON-H \cdots O) into patterns (chains, rings). For pyrazole derivatives:

  • Functionality: The amine group (NH2-\text{NH}_2) often acts as a donor, forming intermolecular bonds with acceptor atoms (e.g., pyridyl nitrogen).
  • Impact on Solubility/Stability: Stronger networks (e.g., R22(8)R_2^2(8) motifs) correlate with higher melting points and lower solubility in non-polar solvents .

Q. How do variations in synthetic conditions impact the yield and purity, and what analytical methods resolve these discrepancies?

  • Reaction Optimization: Varying catalysts (e.g., pp-TSA vs. Lewis acids) or solvents (polar aprotic vs. ethers) alters yields. For example, solvent-free condensation reactions improve purity by minimizing side products .
  • Analytical Resolution: HPLC-MS identifies byproducts (e.g., dimerization species), while TGA-DSC assesses thermal stability to confirm purity thresholds (>95%) .

Q. What in vitro assays are appropriate for evaluating bioactivity, considering structural analogs?

  • Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains, with MIC values compared to controls (e.g., ciprofloxacin) .
  • Enzyme Inhibition: Fluorescence-based assays for carbonic anhydrase inhibition (hCA I/II isoforms) using 4-methylumbelliferyl acetate as a substrate .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values, with structural modifications (e.g., substituent electronegativity) linked to potency trends .

Contradiction Analysis and Methodological Considerations

  • Divergent Crystallographic Data: Discrepancies in unit cell parameters (e.g., V=845.9V = 845.9 Å3^3 vs. 950.03950.03 Å3^3) may arise from polymorphism or solvent inclusion. Rietveld refinement or PXRD can differentiate phases .
  • Synthetic Yield Variability: Conflicting reports on yields (e.g., 60% vs. 85%) often stem from reaction scale (mg vs. gram) or purification techniques (column chromatography vs. recrystallization) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Reactant of Route 2
4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

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